molecular formula C16H15Cl2N3OS2 B4114552 2-[(benzylthio)acetyl]-N-(2,3-dichlorophenyl)hydrazinecarbothioamide

2-[(benzylthio)acetyl]-N-(2,3-dichlorophenyl)hydrazinecarbothioamide

Cat. No. B4114552
M. Wt: 400.3 g/mol
InChI Key: DBFWFFOOWIGBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(benzylthio)acetyl]-N-(2,3-dichlorophenyl)hydrazinecarbothioamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a hydrazine derivative that has been synthesized through a specific method, and its mechanism of action and physiological effects have been studied in various research studies.

Mechanism of Action

The mechanism of action of 2-[(benzylthio)acetyl]-N-(2,3-dichlorophenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(benzylthio)acetyl]-N-(2,3-dichlorophenyl)hydrazinecarbothioamide have been studied in various research studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit cell proliferation and migration. Additionally, it has been shown to exhibit antibacterial activity by inhibiting bacterial growth and biofilm formation. Furthermore, it has been shown to exhibit antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(benzylthio)acetyl]-N-(2,3-dichlorophenyl)hydrazinecarbothioamide in lab experiments include its potential as an antitumor and antibacterial agent, as well as its antioxidant and anti-inflammatory effects. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-[(benzylthio)acetyl]-N-(2,3-dichlorophenyl)hydrazinecarbothioamide. One potential direction is to investigate its potential as a chemotherapeutic agent for various types of cancer. Additionally, further research could be conducted to better understand its mechanism of action and identify potential targets for drug development. Furthermore, research could be conducted to investigate its potential as an antibacterial agent for various types of infections. Finally, research could be conducted to investigate its potential as an antioxidant and anti-inflammatory agent for various conditions.

Scientific Research Applications

2-[(benzylthio)acetyl]-N-(2,3-dichlorophenyl)hydrazinecarbothioamide has been studied for its potential applications in various scientific research fields. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been studied for its potential as an antibacterial agent, with promising results against both gram-positive and gram-negative bacteria. Furthermore, it has been investigated for its potential as an antioxidant and anti-inflammatory agent.

properties

IUPAC Name

1-[(2-benzylsulfanylacetyl)amino]-3-(2,3-dichlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3OS2/c17-12-7-4-8-13(15(12)18)19-16(23)21-20-14(22)10-24-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFWFFOOWIGBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NNC(=S)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(benzylthio)acetyl]-N-(2,3-dichlorophenyl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(benzylthio)acetyl]-N-(2,3-dichlorophenyl)hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
2-[(benzylthio)acetyl]-N-(2,3-dichlorophenyl)hydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
2-[(benzylthio)acetyl]-N-(2,3-dichlorophenyl)hydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
2-[(benzylthio)acetyl]-N-(2,3-dichlorophenyl)hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.